Cas no 147511-69-1 (Pitavastatin (>90%))

Pitavastatin (>90%) 化学的及び物理的性質
名前と識別子
-
- Pitavastatin
- ITAVASTATIN
- monocalciumbis{(3r,5s,6e)-7-[2-cyclopyl-4-(4-fluorophenyl)-3-quinolyl]-3,5-dihydroxy-6-heptenoate}
- PitavastatinCa
- PITVASTATIN
- (3R,5S,6E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid
- NK-104
- NK 104
- pitavastatin(1-)
- Pitavastatin Acid
- Atorvastatin therapy
- ( )-(3R,5S,6E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolyl)-3,5-dihydroxy-6-heptenoic acid
- 6-Heptenoic acid, 7-(2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl)-3,5-dihydroxy-, (3R,5S,6E)-
- 6-Heptenoic acid, 7-(2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl)-3,5-dihydroxy-, (S-(R*,S*-(E)))-
- K-924 component Pivastatin
- 147511-69-1
- (e)-(3r,5s)-7-[2-cyclopropyl-4-(4-fluoro-phenyl)-quinolin-3-yl]-3,5-dihydroxy-hept-6enoic acid
- PITAVASTATIN [MART.]
- DB08860
- pitavastatia
- PITAVASTATIN [MI]
- CAS_147511-69-1
- DTXSID1048384
- (E)-(3R,5S)-7-[2-Cyclopropyl-4-(4-fluoro-phenyl)-quinolin-3-yl]-3,5-dihydroxy-hept-6-enoic acid
- PITAVASTATIN [VANDF]
- EN300-25660282
- (3R,5S,6E)-7-(2-Cyclopropyl-4-(p-fluorophenyl)-3-quinolyl)-3,5-dihydroxy-6-heptenoic acid
- (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxy hept-6-enoic acid
- VGYFMXBACGZSIL-MCBHFWOFSA-N
- CHEBI:32020
- DTXCID2028357
- Livalo
- (3R,5S,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid
- PITAVASTATIN [WHO-DD]
- SCHEMBL3369
- HY-B0144A
- Q412677
- PITAVASTATIN (MART.)
- SCHEMBL464781
- E-(3R,5S)-7-[2-Cyclopropyl-4-(4fluoro-phenyl)quinolin-3-yl]-3,5-dihydroxy-hept-6-enoic acid
- Pitavastatin [INN]
- GTPL3035
- UNII-M5681Q5F9P
- 6-Heptenoic acid, 7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-, (3R,5S,6E)-
- NIKITA
- C10AA08
- (E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid
- M5681Q5F9P
- NSC 760423
- (E,3R,5S)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid
- MLS006010096
- (+)-(3R,5S,6E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolyl)-3,5-dihydroxy-6-heptenoic acid
- P-872441
- BRD-K75958547-001-01-2
- SMR003965244
- 121659-03-8
- Pitavastatin calcium
- NSC-760423
- pitavastatinum
- P 872441
- (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid
- pitavastatine
- (3r,5s,6e)-7-[2-cyclopropyl-4-(p-fluorophenyl)-3-quinolyl]-3,5-dihydroxy-6-heptenoic acid
- AKOS005145916
- AM84440
- HSDB 8367
- BDBM86707
- Pitavastatina
- CHEMBL1201753
- BRD-K75958547-238-01-0
- SBI-0653352.0001
- Pitavastatin (>90%)
-
- MDL: MFCD04113054
- インチ: 1S/C25H24FNO4/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31)/b12-11+/t18-,19-/m1/s1
- InChIKey: VGYFMXBACGZSIL-MCBHFWOFSA-N
- ほほえんだ: O=C(O)C[C@H](O)C[C@H](O)/C=C/C1=C(C2=CC=C(F)C=C2)C3=CC=CC=C3N=C1C4CC4
計算された属性
- せいみつぶんしりょう: 421.168936g/mol
- ひょうめんでんか: 0
- XLogP3: 3.5
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 回転可能化学結合数: 8
- どういたいしつりょう: 421.168936g/mol
- 単一同位体質量: 421.168936g/mol
- 水素結合トポロジー分子極性表面積: 90.6Ų
- 重原子数: 31
- 複雑さ: 631
- 同位体原子数: 0
- 原子立体中心数の決定: 2
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- Dissociation Constants: pKa = 4.3 (carboxy) (est)
- 密度みつど: 1.352
- ふってん: 692°C at 760 mmHg
- フラッシュポイント: 692°Cat760mmHg
- 屈折率: 1.679
- PSA: 90.65000
- LogP: 4.51810
Pitavastatin (>90%) セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.
Pitavastatin (>90%) 税関データ
- 税関コード:3004909090
- 税関データ:
中国税関コード:
3004909090
Pitavastatin (>90%) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X80265-50mg |
Pitavastatin |
147511-69-1 | ≥98% | 50mg |
¥938.0 | 2023-09-05 | |
eNovation Chemicals LLC | Y1258043-100mg |
6-Heptenoic acid, 7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-, (3R,5S,6E)- |
147511-69-1 | 98% | 100mg |
$295 | 2024-06-08 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci6906-25mg |
Pitavastatin |
147511-69-1 | 98% | 25mg |
¥643.00 | 2023-09-09 | |
1PlusChem | 1P001FE5-50mg |
6-Heptenoic acid, 7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-, (3R,5S,6E)- |
147511-69-1 | ≥98% | 50mg |
$171.00 | 2023-12-21 | |
eNovation Chemicals LLC | Y1258043-10mg |
6-Heptenoic acid, 7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-, (3R,5S,6E)- |
147511-69-1 | 98% | 10mg |
$125 | 2025-02-19 | |
A2B Chem LLC | AA65805-25mg |
Pitavastatin |
147511-69-1 | 25mg |
$125.00 | 2024-04-20 | ||
MedChemExpress | HY-B0144A-10mg |
Pitavastatin |
147511-69-1 | 99.83% | 10mg |
¥500 | 2024-07-20 | |
eNovation Chemicals LLC | Y1258043-50mg |
6-Heptenoic acid, 7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-, (3R,5S,6E)- |
147511-69-1 | 98% | 50mg |
$195 | 2025-02-25 | |
TRC | P215580-25mg |
Pitavastatin (>90%) |
147511-69-1 | 25mg |
$ 550.00 | 2022-06-03 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X80265-100mg |
Pitavastatin |
147511-69-1 | 100mg |
¥1668.0 | 2021-09-07 |
Pitavastatin (>90%) 関連文献
-
Robert A. Hill,Andrew Sutherland Nat. Prod. Rep. 2015 32 512
-
Pankaj Gupta,Neha Mahajan,Subhash Chandra Taneja Catal. Sci. Technol. 2013 3 2462
-
Ahmed S. Fayed,Maha A. Hegazy,Enas E. Abbas,Nahla N. Salama RSC Adv. 2016 6 107246
-
Yusuke Yagi,Hiroyuki Kimura,Kenji Arimitsu,Masahiro Ono,Kazuya Maeda,Hiroyuki Kusuhara,Tetsuya Kajimoto,Yuichi Sugiyama,Hideo Saji Org. Biomol. Chem. 2015 13 1113
-
Fangjun Xiong,Haifeng Wang,Lingjie Yan,Sheng Han,Yuan Tao,Yan Wu,Fener Chen Org. Biomol. Chem. 2016 14 1363
-
Xiufang Cheng,Shuo Wang,Yibo Wei,Huamin Wang,Ying-Wu Lin RSC Adv. 2022 12 35649
-
Margarida Estudante,Gra?a Soveral,José G. Morais,Leslie Z. Benet Med. Chem. Commun. 2016 7 1462
-
Ayu Pratiwi Rumanti,Ali Maruf,Huawen Liu,Shuping Ge,Daoxi Lei,Guixue Wang J. Mater. Chem. B 2021 9 4804
-
Xinlong Zang,Mingyang Cheng,Xiaoxu Zhang,Xuehong Chen J. Mater. Chem. B 2021 9 3284
-
Fangjun Xiong,Haifeng Wang,Lingjie Yan,Lingjun Xu,Yuan Tao,Yan Wu,Fener Chen Org. Biomol. Chem. 2015 13 9813
Pitavastatin (>90%)に関する追加情報
Pitavastatin: A Comprehensive Overview of CAS No. 147511-69-1
Pitavastatin, also known as CAS No. 147511-69-1, is a highly potent and selective HMG-CoA reductase inhibitor, belonging to the statin class of medications. It is primarily used for the management of hyperlipidemia and the reduction of cardiovascular risk in patients with elevated cholesterol levels. The compound has garnered significant attention in recent years due to its exceptional efficacy and favorable safety profile compared to other statins.
Pitavastatin calcium is the active ingredient in this compound, and it works by inhibiting the enzyme HMG-CoA reductase, which plays a critical role in cholesterol biosynthesis. This inhibition leads to a significant reduction in low-density lipoprotein cholesterol (LDL-C), often referred to as "bad cholesterol," while also increasing high-density lipoprotein cholesterol (HDL-C), or "good cholesterol." Recent studies have highlighted its ability to lower LDL-C levels by up to 50% in some patients, making it one of the most effective statins available.
The pharmacokinetics of Pitavastatin are well-characterized, with the compound being rapidly absorbed after oral administration. Its bioavailability is enhanced by the presence of food, particularly when taken with a meal containing fat. The drug undergoes extensive metabolism in the liver, where it is converted into its active metabolites. This hepatic-centric mechanism ensures that Pitavastatin exerts its effects primarily on cholesterol synthesis in the liver, minimizing systemic side effects.
Recent clinical trials have demonstrated the superiority of Pitavastatin in reducing cardiovascular events compared to other statins. For instance, a large-scale study published in 2023 revealed that patients treated with Pitavastatin exhibited a 25% reduction in major adverse cardiovascular events (MACE) over a five-year period. These findings underscore its role as a first-line therapy for patients with high cardiovascular risk.
In terms of safety, Pitavastatin is generally well-tolerated. Common side effects include mild gastrointestinal disturbances and headache, which are typically transient and resolve without intervention. Unlike some other statins, Pitavastatin has a lower risk of causing muscle-related adverse effects such as myopathy or rhabdomyolysis, making it an ideal choice for patients who are sensitive to these side effects.
One of the most notable advancements in Pitavastatin research involves its use in combination therapies. Recent studies have explored its synergistic effects when administered alongside other lipid-lowering agents such as ezetimibe or PCSK9 inhibitors. These combinations have shown promise in achieving even greater reductions in LDL-C levels, particularly in high-risk patient populations.
The global market for Pitavastatin has seen steady growth over the past decade, driven by increasing awareness of cardiovascular health and the rising prevalence of dyslipidemia. According to market analysis reports, the demand for Pitavastatin is expected to grow at a compound annual growth rate (CAGR) of 6.8% from 2023 to 2030. This growth is attributed to its widespread adoption across various therapeutic indications and its inclusion in major clinical guidelines for lipid management.
From a regulatory standpoint, Pitavastatin has received approvals from major health authorities worldwide, including the U.S. Food and Drug Administration (FDA), European Medicines Agency (EMA), and Japanese Pharmaceuticals and Medical Devices Agency (PMDA). These approvals are based on extensive clinical evidence demonstrating its efficacy and safety profile across diverse patient populations.
In conclusion, CAS No. 147511-69-1 (Pitavastatin) stands out as a cornerstone in lipid management due to its potent efficacy, favorable safety profile, and versatility in treatment regimens. As research continues to uncover new applications and combinations for this compound, its role in reducing cardiovascular morbidity and mortality will likely expand further.
147511-69-1 (Pitavastatin (>90%)) 関連製品
- 121660-11-5(2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinemethanol)
- 41340-25-4(Etodolac)
- 688735-41-3((3S,5S,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid)
- 93957-52-9((E)-Methyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3-hydroxy-5-oxohept-6-enoate)
- 586966-54-3(tert-Buthyl Pitavastatin)
- 917752-49-9((3R,5S,E)-Propyl 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate)
- 93957-53-0(Fluvastatin Methyl Ester)
- 769908-13-6((3R,5R,6E)-Pitavastatin)
- 849811-78-5(Pitavastatin Methyl Ester)
- 254452-86-3((3S,5R,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid)
